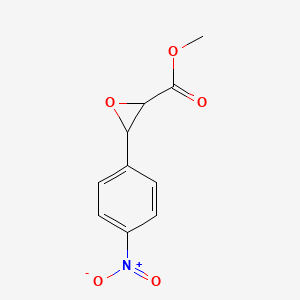

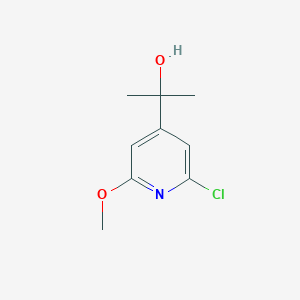

![molecular formula C6H3ClN2S B1314447 2-Chlorothiazolo[5,4-b]pyridine CAS No. 91524-96-8](/img/structure/B1314447.png)

2-Chlorothiazolo[5,4-b]pyridine

Descripción general

Descripción

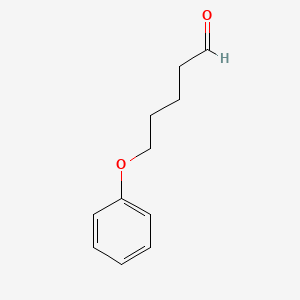

“2-Chlorothiazolo[5,4-b]pyridine” is a chemical compound with the CAS Number: 152170-30-4 . Its molecular weight is 170.62 . The IUPAC name for this compound is 2-chloro [1,3]thiazolo [4,5-b]pyridine .

Molecular Structure Analysis

The molecular structure of “2-Chlorothiazolo[5,4-b]pyridine” can be represented by the linear formula C6H3ClN2S . More detailed structural analysis would require additional data or computational modeling.

Chemical Reactions Analysis

While specific chemical reactions involving “2-Chlorothiazolo[5,4-b]pyridine” are not detailed in the retrieved data, related compounds have been used in the synthesis of novel thiazole, pyranothiazole, and thiazolo[4,5-b]pyridine derivatives .

Physical And Chemical Properties Analysis

The boiling point of “2-Chlorothiazolo[5,4-b]pyridine” is 263.5°C at 760 mmHg . It is typically stored at room temperature .

Aplicaciones Científicas De Investigación

Application in Phosphoinositide 3-Kinase (PI3K) Inhibition

Scientific Field

Biochemistry and Pharmacology Summary of Application: 2-Chlorothiazolo[5,4-b]pyridine derivatives have been identified as potent inhibitors of PI3K, an enzyme involved in cell growth, proliferation, and survival. These compounds are of interest for their potential use in cancer therapy, as PI3K is often overactive in cancer cells .

Methods of Application/Experimental Procedures

Researchers synthesized a series of novel thiazolo[5,4-b]pyridine analogues, characterized them using NMR and HRMS, and tested their PI3K inhibitory activity through enzymatic assays .

Results/Outcomes

The compounds demonstrated potent PI3K inhibitory activity, with IC50 values reaching as low as 3.6 nm for a representative compound. Structure-activity relationship (SAR) studies indicated that certain sulfonamide functionalities were crucial for PI3Kα inhibitory activity .

Application in Material Science

Scientific Field

Material Science Summary of Application: 2-Chlorothiazolo[5,4-b]pyridine derivatives are explored for their potential use in the development of new materials with unique electronic or optical properties .

Methods of Application/Experimental Procedures

These compounds are incorporated into materials to modify their properties, such as conductivity or luminescence, through various chemical processes .

Results/Outcomes

Research has indicated that materials containing 2-Chlorothiazolo[5,4-b]pyridine derivatives exhibit enhanced performance in electronic and optical applications, offering promising avenues for future material development .

This analysis provides a glimpse into the multifaceted applications of 2-Chlorothiazolo[5,4-b]pyridine across different scientific fields, showcasing its versatility and potential in advancing various areas of research. The detailed methods and significant outcomes highlight the compound’s role in contributing to scientific progress.

Application in Neurological Research

Scientific Field

Neuroscience Summary of Application: 2-Chlorothiazolo[5,4-b]pyridine derivatives are being studied for their neuroprotective effects, potentially useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Methods of Application/Experimental Procedures

These compounds are tested in vitro using neuronal cell cultures and in vivo in animal models to assess their ability to protect neurons from oxidative stress and apoptosis .

Results/Outcomes

Early results indicate that certain derivatives can significantly reduce neuronal death and improve cognitive functions in animal models, suggesting a promising avenue for further research .

Application in Agricultural Chemistry

Scientific Field

Agricultural Science Summary of Application: 2-Chlorothiazolo[5,4-b]pyridine is explored for its use as a precursor in the synthesis of novel herbicides and pesticides, aiming to improve crop protection .

Methods of Application/Experimental Procedures

The compound is used to synthesize new molecules with herbicidal or pesticidal activity, which are then tested on various plant and insect species .

Results/Outcomes

Some synthesized molecules have shown high efficacy in controlling weeds and pests, with low toxicity to non-target organisms, making them suitable for sustainable agriculture .

Application in Antimicrobial Research

Scientific Field

Microbiology Summary of Application: Research into 2-Chlorothiazolo[5,4-b]pyridine derivatives has shown potential in developing new antimicrobial agents against resistant bacterial strains .

Methods of Application/Experimental Procedures

Derivatives are synthesized and screened for their antibacterial activity using various assays, including MIC (Minimum Inhibitory Concentration) tests .

Results/Outcomes

Some derivatives have demonstrated potent activity against multi-drug-resistant bacteria, offering a new class of antibiotics for clinical development .

Application in Sensor Technology

Scientific Field

Sensor Technology Summary of Application: 2-Chlorothiazolo[5,4-b]pyridine-based sensors are being developed for the detection of environmental pollutants and hazardous substances .

Methods of Application/Experimental Procedures

These sensors utilize the compound’s reactivity towards specific analytes, resulting in measurable changes in electrical or optical properties .

Results/Outcomes

The sensors have shown high sensitivity and selectivity, with potential applications in environmental monitoring and industrial safety .

Application in Energy Storage

Scientific Field

Energy Research Summary of Application: Compounds based on 2-Chlorothiazolo[5,4-b]pyridine are investigated for their electrochemical properties, relevant for battery technology and energy storage systems .

Methods of Application/Experimental Procedures

These compounds are incorporated into electrodes and electrolytes to enhance the performance of batteries and supercapacitors .

Results/Outcomes

Preliminary studies suggest improvements in charge capacity, stability, and overall efficiency of energy storage devices .

Application in Nanotechnology

Scientific Field

Nanotechnology Summary of Application: 2-Chlorothiazolo[5,4-b]pyridine derivatives are used in the synthesis of nanomaterials with unique properties for electronics and catalysis .

Methods of Application/Experimental Procedures

Nanoparticles and nanocomposites are synthesized using these derivatives, often through self-assembly or templating methods .

Results/Outcomes

The resulting nanomaterials exhibit enhanced catalytic activity, electronic conductivity, and other desirable properties for various applications .

Safety And Hazards

Propiedades

IUPAC Name |

2-chloro-[1,3]thiazolo[5,4-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVHRCGOWLCQJKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)SC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40537481 | |

| Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorothiazolo[5,4-b]pyridine | |

CAS RN |

91524-96-8 | |

| Record name | 2-Chloro[1,3]thiazolo[5,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40537481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-[1,3]thiazolo[5,4-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.2.1]octan-3-amine](/img/structure/B1314372.png)

![4-[(3,4-Dichlorophenyl)methoxy]aniline](/img/structure/B1314381.png)